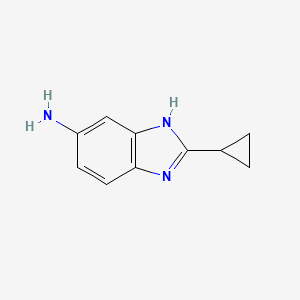

2-cyclopropyl-1H-benzimidazol-5-amine

Description

Significance of Benzimidazole (B57391) Derivatives in Contemporary Chemical Biology

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene (B151609) and imidazole (B134444) ring. This structural motif is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov The versatility of the benzimidazole ring allows for the synthesis of a vast library of derivatives with diverse pharmacological activities.

The significance of benzimidazole derivatives is underscored by their presence in numerous FDA-approved drugs. These compounds exhibit a broad spectrum of therapeutic applications, including:

Anticancer agents: Certain benzimidazole derivatives function as microtubule inhibitors or kinase inhibitors, interfering with cancer cell proliferation. nih.gov

Antimicrobial agents: They have shown efficacy against various bacterial, fungal, and parasitic infections. nih.gov

Antiviral agents: Benzimidazole compounds have been investigated for their activity against a range of viruses.

Anti-inflammatory and Analgesic agents: These derivatives can modulate inflammatory pathways in the body. nih.gov

The physicochemical properties of the benzimidazole nucleus, such as its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its potent biological activity. The ongoing exploration of novel benzimidazole derivatives continues to be a major focus in the development of new therapeutic agents. nih.gov

Overview of 2-cyclopropyl-1H-benzimidazol-5-amine as a Subject for Fundamental Chemical and Biological Research

This compound is a specific derivative of the benzimidazole scaffold that has garnered interest in fundamental research. Its structure is characterized by a cyclopropyl (B3062369) group at the 2-position and an amine group at the 5-position of the benzimidazole ring.

| Property | Value |

| Chemical Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 51758-98-6 |

The synthesis of this compound, while not extensively detailed in publicly available literature, would likely follow established methods for benzimidazole synthesis. A common route involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with cyclopropanecarboxylic acid or its derivatives, followed by cyclization. The amine group at the 5-position is often introduced by the reduction of a nitro group precursor.

The presence of the cyclopropyl group is of particular interest as it can influence the compound's conformational rigidity and metabolic stability, potentially enhancing its pharmacological properties. The amine group at the 5-position provides a site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govmdpi.com

Current Research Landscape and Unaddressed Scientific Questions for the this compound Scaffold

While specific research dedicated solely to this compound is limited, the broader context of benzimidazole research provides a framework for understanding its potential. The current landscape suggests that this scaffold is a promising candidate for investigation in several areas:

Kinase Inhibition: Benzimidazole derivatives are known to act as kinase inhibitors. nih.govresearchgate.net The structural features of this compound make it a candidate for screening against various kinases involved in cancer and inflammatory diseases.

Anticancer Research: The antiproliferative activity of benzimidazoles is well-documented. researchgate.net Investigating the cytotoxic effects of this specific compound against a panel of cancer cell lines could reveal novel therapeutic potential.

Antimicrobial Drug Discovery: Given the known antimicrobial properties of the benzimidazole scaffold, exploring the activity of this compound against a range of pathogens is a logical avenue for research. nih.gov

Several unaddressed scientific questions remain regarding the this compound scaffold:

What is the full pharmacological profile of this compound?

What are its specific molecular targets?

How does the cyclopropyl group at the 2-position influence its binding affinity and selectivity for various biological targets?

What are the structure-activity relationships for derivatives of this scaffold?

Could this compound serve as a valuable tool for probing specific biological pathways?

Further in-depth studies, including detailed synthesis and characterization, comprehensive biological screening, and computational modeling, are necessary to fully elucidate the potential of this compound as a lead compound in drug discovery and as a tool for chemical biology research.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNFPQPOXBKHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285335 | |

| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51758-98-6 | |

| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51758-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modification Strategies for 2 Cyclopropyl 1h Benzimidazol 5 Amine

Retrosynthetic Analysis of the 2-cyclopropyl-1H-benzimidazol-5-amine Core

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary precursors: a substituted o-phenylenediamine (B120857) and a cyclopropyl-containing carbonyl equivalent. The formation of the benzimidazole (B57391) ring is typically achieved through a condensation reaction. Therefore, the key starting materials are identified as 4-amino-1,2-phenylenediamine and cyclopropanecarboxylic acid or its derivatives (e.g., aldehyde, ester, or nitrile). This approach simplifies the synthesis into two main challenges: the preparation of the appropriately substituted diamine and the subsequent cyclization to introduce the 2-cyclopropyl group.

Established Synthetic Pathways for 1H-Benzimidazol-5-amine Precursors

The synthesis of the crucial precursor, 1H-benzimidazol-5-amine, often commences with a suitably substituted nitroaniline. A common strategy involves the nitration of acetanilide (B955) to yield 4-nitroacetanilide, followed by a second nitration to introduce a nitro group at the 2-position. Subsequent selective reduction of one nitro group, typically the one ortho to the acetamido group, and hydrolysis of the amide furnishes 4-nitro-1,2-phenylenediamine. The final step is the reduction of the remaining nitro group to afford 1,2,4-triaminobenzene (4-amino-1,2-phenylenediamine).

An alternative and efficient approach for the synthesis of substituted 5-aminobenzimidazoles starts from 1,5-difluoro-2,4-dinitrobenzene. acs.org This method involves a sequential nucleophilic substitution of the fluorine atoms, followed by the simultaneous reduction of both nitro groups to yield a 2,4,5-trisubstituted benzenetriamine. This intermediate can then be cyclized to form the desired benzimidazole core. acs.org

Regioselective Synthesis of the 2-cyclopropyl Moiety Integration

The regioselective introduction of the cyclopropyl (B3062369) group at the 2-position of the benzimidazole ring is paramount. This is typically achieved through the condensation of the 4-substituted-1,2-phenylenediamine precursor with a cyclopropyl-containing electrophile. The most direct method is the Phillips condensation, which involves heating the diamine with cyclopropanecarboxylic acid, often in the presence of an acid catalyst such as polyphosphoric acid (PPA) or under high-temperature conditions. The reaction proceeds via the formation of an intermediate amide followed by cyclodehydration.

The choice of the cyclopropyl source can influence the reaction conditions. For instance, the condensation of the diamine with cyclopropanecarboxaldehyde (B31225) will initially form a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole. Various oxidizing agents can be employed for this step.

Development of Novel and Efficient Synthetic Routes for this compound

Recent research has focused on developing more efficient, milder, and environmentally benign methods for the synthesis of 2-substituted benzimidazoles. These advancements are applicable to the synthesis of this compound.

Green Chemistry Approaches and Sustainable Synthesis Methods

To align with the principles of green chemistry, several alternative energy sources and solvent systems have been explored for benzimidazole synthesis. mdpi.com Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.gov The use of ultrasound has also been reported to promote the synthesis of 2-substituted benzimidazoles under catalyst-free conditions, offering an eco-friendly and simple workup procedure. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Water, ionic liquids, and deep eutectic solvents are being investigated as greener alternatives to traditional volatile organic solvents. Solvent-free reaction conditions, where the reactants are heated together, often with a solid support, represent another sustainable approach. nih.gov

Catalyst Development for Targeted Synthesis

A wide array of catalysts has been developed to facilitate the synthesis of 2-substituted benzimidazoles with higher efficiency and selectivity. researchgate.net These include both homogeneous and heterogeneous catalysts. Lewis acids, such as erbium(III) triflate (Er(OTf)₃), have been shown to be highly effective in catalyzing the condensation reaction, even in very low concentrations under microwave-assisted, solvent-free conditions. nih.gov

Heterogeneous catalysts, such as metal nanoparticles supported on materials like titania or clay, offer the advantages of easy separation and recyclability. mdpi.comresearchgate.net For instance, silver-doped titania/clay composites have been used as photocatalysts for the synthesis of 2-alkylbenzimidazoles from alcohols. researchgate.net Bimetallic catalysts, like Cu-Pd supported on γ-Al₂O₃, have also demonstrated high efficiency in the direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and an alcohol. mdpi.com

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

The presence of a primary aromatic amine at the 5-position of the 2-cyclopropyl-1H-benzimidazole scaffold offers a versatile handle for a wide range of chemical modifications and derivatization. This allows for the exploration of the structure-activity relationship and the generation of libraries of novel compounds.

Standard amine derivatization reactions can be readily applied. nih.gov These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

Schiff Base Formation: Condensation with aldehydes and ketones.

A parallel solution-phase synthesis approach has been successfully employed for the derivatization of the 5-amino group in a library of benzimidazoles, highlighting the feasibility of high-throughput synthesis for this class of compounds. acs.org

Functionalization at the N-1 and N-3 Positions of the Benzimidazole Ring

The benzimidazole core possesses two nitrogen atoms, N-1 and N-3, which are nucleophilic and can be targeted for functionalization. Alkylation, arylation, and acylation are common strategies to introduce substituents at these positions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the starting material.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N-1 and N-3 positions can significantly impact the molecule's lipophilicity and steric profile. While specific examples for this compound are not extensively documented, general methods for N-alkylation and N-arylation of benzimidazoles are well-established. These typically involve the reaction of the benzimidazole with an alkyl or aryl halide in the presence of a base. For instance, the use of a methylating agent can lead to the formation of 2-cyclopropyl-1-methyl-1H-benzimidazol-5-amine. The choice of base, solvent, and temperature can influence the ratio of N-1 to N-3 substituted products in unsymmetrical benzimidazoles.

| Reagent Class | Example Reagent | Potential Product |

| Alkyl Halide | Methyl Iodide | 2-cyclopropyl-1-methyl-1H-benzimidazol-5-amine |

| Aryl Halide | Phenylboronic Acid | 2-cyclopropyl-1-phenyl-1H-benzimidazol-5-amine |

| Acyl Halide | Acetyl Chloride | 1-acetyl-2-cyclopropyl-1H-benzimidazol-5-amine |

Table 1: Examples of Reagents for N-1 and N-3 Functionalization

Substitutions on the Cyclopropyl Ring

The cyclopropyl group at the 2-position of the benzimidazole ring is a three-membered carbocycle. While the ring itself is relatively stable, its strained nature can be exploited for certain chemical transformations.

Ring-Opening Reactions: Under specific conditions, the cyclopropyl ring can undergo ring-opening reactions. For example, in the synthesis of some benzimidazole derivatives, a cyclopropyl ketone can undergo a ring-opening/cyclization sequence. This suggests that the cyclopropyl group in the target molecule could potentially be opened to introduce a linear, functionalized chain at the 2-position. Such reactions are often mediated by acid or transition metal catalysts.

Introduction of Substituents: Direct substitution on the cyclopropyl ring without ring-opening is challenging due to the sp3-hybridized nature of the carbon atoms. However, synthetic strategies could involve the use of a precursor with a functionalized cyclopropyl group prior to the formation of the benzimidazole ring. For instance, starting with a substituted cyclopropanecarboxylic acid would lead to a correspondingly substituted 2-cyclopropyl-benzimidazole derivative.

Modifications at the Benzene (B151609) Ring (e.g., positions 4, 6, 7)

Electrophilic aromatic substitution reactions are the primary means of introducing new functional groups onto the benzene portion of the benzimidazole ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fused imidazole (B134444) ring, the 2-cyclopropyl group, and the 5-amino group.

The amino group at the 5-position is a strongly activating, ortho-, para-directing group. The fused imidazole ring's directing effect is more complex and can depend on the reaction conditions. The cyclopropyl group is generally considered to be an ortho-, para-directing group. The interplay of these directing effects will determine the position of substitution.

Halogenation, Nitration, and Sulfonation:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the benzene ring. Given the strong activating effect of the 5-amino group, substitution is likely to occur at the positions ortho to the amine, i.e., the 4- and 6-positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group. The strong directing effect of the amino group would favor nitration at the 4- and 6-positions.

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group, likely at the positions ortho to the strongly activating amino group.

| Reaction | Reagent(s) | Potential Product Position(s) |

| Halogenation | NBS, NCS | 4- and/or 6-halo derivatives |

| Nitration | HNO₃, H₂SO₄ | 4- and/or 6-nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | 4- and/or 6-sulfonic acid derivatives |

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Introduction of Pharmacophoric Groups via the 5-amine Position

The 5-amino group serves as a key handle for introducing a wide variety of pharmacophoric groups through well-established amine chemistry. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Acylation and Sulfonylation:

Amide Formation: The amino group can be readily acylated by reacting with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a common strategy to introduce a variety of substituents.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This moiety is a well-known pharmacophore in many drug molecules.

Urea and Thiourea Formation:

Ureas: The 5-amino group can react with isocyanates or be treated with phosgene (B1210022) or its equivalents followed by another amine to form urea derivatives.

Thioureas: Similarly, reaction with isothiocyanates yields thiourea derivatives.

These reactions provide a straightforward means to append various functional groups, including those known to interact with biological targets.

| Reaction | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Table 3: Functionalization of the 5-Amine Position

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Cyclopropyl 1h Benzimidazol 5 Amine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-cyclopropyl-1H-benzimidazol-5-amine, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a 2-substituted benzimidazole (B57391) will typically show distinct signals for the aromatic protons of the benzimidazole core and the protons of the substituent at the 2-position. nih.gov In the case of this compound, the aromatic region would be expected to display signals corresponding to the three protons on the benzene (B151609) ring. The presence of the amine group at the 5-position and the tautomerism of the benzimidazole ring can influence the chemical shifts and coupling patterns of these aromatic protons. nih.gov The cyclopropyl (B3062369) group would exhibit characteristic signals in the upfield region of the spectrum, typically as multiplets, due to the unique electronic environment of the strained three-membered ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For benzimidazoles, the C2 carbon atom, being situated between two nitrogen atoms, typically resonates at a characteristic downfield chemical shift. mdpi.com The carbons of the benzene ring will appear in the aromatic region, with their specific chemical shifts influenced by the position of the amino group. The carbons of the cyclopropyl ring would be expected to appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155-160 |

| C4 | Aromatic region (~6.5-7.5) | Aromatic region (~110-140) |

| C5 | - | Aromatic region (~130-145) |

| C6 | Aromatic region (~6.5-7.5) | Aromatic region (~110-140) |

| C7 | Aromatic region (~6.5-7.5) | Aromatic region (~110-140) |

| C3a/C7a | - | Aromatic region (~130-145) |

| Cyclopropyl-CH | Upfield region (~1.5-2.5) | ~10-20 |

| Cyclopropyl-CH₂ | Upfield region (~0.5-1.5) | ~5-15 |

| NH (imidazole) | Broad, downfield (~10-12) | - |

| NH₂ (amine) | Broad, mid-field (~3-5) | - |

Note: These are predicted chemical shift ranges based on general knowledge of benzimidazole and substituent effects. Actual values may vary.

High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

For this compound (C₁₀H₁₁N₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation of benzimidazole derivatives under mass spectrometry conditions often follows characteristic pathways. A common fragmentation pattern for the benzimidazole core involves the loss of a molecule of hydrogen cyanide (HCN), which is a stable neutral fragment. nist.gov

The presence of the cyclopropyl and amino substituents would be expected to introduce additional fragmentation pathways. The cyclopropyl group may undergo ring-opening or fragmentation, leading to the loss of ethylene (B1197577) or other small hydrocarbon fragments. The amino group can also influence the fragmentation, potentially through the loss of ammonia (B1221849) or by directing cleavage of the benzene ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Description |

| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion |

| 146 | [C₉H₈N₂]⁺ | Loss of HCN from the imidazole (B134444) ring |

| 132 | [C₈H₆N₂]⁺ | Loss of cyclopropyl radical |

| 118 | [C₇H₆N₂]⁺ | Further fragmentation of the benzimidazole core |

Note: This table represents predicted fragmentation patterns based on the known behavior of benzimidazole and cyclopropane (B1198618) derivatives.

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the benzimidazole ring and the amino group, as well as the C-H bonds of the aromatic and cyclopropyl groups. orientjchem.org The N-H stretching vibrations of the imidazole ring and the primary amine would likely appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching of the imidazole ring would be observed around 1600-1650 cm⁻¹. The C-H stretching of the aromatic ring would be seen just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would appear just below 3000 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzimidazole ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound in a suitable solvent would be expected to exhibit absorption maxima characteristic of the benzimidazole core. nist.gov The position of these maxima can be influenced by the nature and position of substituents. The presence of the amino group, an auxochrome, at the 5-position is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted benzimidazole. nist.gov

Interactive Data Table: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3100-3500 | N-H stretching (imidazole and amine) |

| IR | ~3050 | Aromatic C-H stretching |

| IR | ~2950 | Cyclopropyl C-H stretching |

| IR | 1600-1650 | C=N stretching (imidazole) |

| UV-Vis | ~240-250 nm and ~270-280 nm | π → π* transitions of the benzimidazole ring |

Note: These are expected ranges and are subject to solvent effects and other experimental conditions.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking. researchgate.netsemanticscholar.org

While no crystal structure for this compound is currently reported in the Cambridge Structural Database, the amenability of benzimidazole derivatives to crystallization is well-documented. researchgate.netsemanticscholar.orgnih.govnih.gov Should single crystals of the title compound be obtained, X-ray diffraction analysis would unequivocally confirm its molecular structure. It would reveal the planarity of the benzimidazole ring system and the orientation of the cyclopropyl and amino substituents relative to the core. Furthermore, it would provide insights into the crystal packing and the nature of the intermolecular forces that stabilize the solid-state structure, such as hydrogen bonds involving the N-H groups of the imidazole and amino functions. nih.govnih.gov

Computational Chemistry and in Silico Modeling of 2 Cyclopropyl 1h Benzimidazol 5 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for understanding the intrinsic electronic properties of a molecule. These calculations offer a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are fundamental to predicting a molecule's reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with others. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. FMO analysis can provide insights into the electron-donating and accepting capabilities of a molecule, which is crucial for understanding its potential biological activity. mdpi.com For benzimidazole (B57391) derivatives, FMO analysis has been used to correlate electronic properties with observed biological activities. researchgate.netgrafiati.com

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution around a molecule. nih.gov It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded to indicate regions of different potential. Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. Green and yellow regions represent intermediate or neutral potential.

ESP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. nih.gov By identifying the electron-rich and electron-poor regions of 2-cyclopropyl-1H-benzimidazol-5-amine, researchers can predict how it might orient itself within the active site of a biological target. nih.gov For benzimidazole compounds, ESP analysis has been instrumental in understanding their interactions with biological receptors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a molecule, including its conformational changes and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

For this compound and its analogs, MD simulations can be used to:

Explore Conformational Space: Identify the most stable and biologically relevant conformations of the molecule.

Analyze Ligand-Target Stability: Assess the stability of the complex formed between the benzimidazole derivative and its putative biological target over time. nih.gov

Characterize Binding Interactions: Provide detailed information about the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov

Predict Binding Free Energies: Although computationally intensive, MD simulations coupled with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide estimates of the binding affinity of a ligand for its target. nih.gov

Molecular Docking Studies for Putative Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.netmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a known target structure and to propose the binding mode of a ligand within the active site. nih.gov

For this compound, molecular docking studies can be instrumental in identifying potential biological targets by virtually screening it against a panel of proteins implicated in various diseases. The docking process involves two main steps:

Sampling: Generating a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: Evaluating the fitness of each generated pose using a scoring function that estimates the binding affinity.

The results of molecular docking are typically presented as a docking score, which is an estimate of the binding energy, and a predicted binding pose, which shows the detailed interactions between the ligand and the receptor. nih.govijsrst.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov QSAR models are valuable tools for predicting the activity of novel compounds and for guiding the optimization of lead compounds in drug discovery. nih.gov

2D- and 3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

QSAR models can be broadly classified into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. nih.govnih.govacs.org These methods are particularly powerful as they provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity.

CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. acs.org The results are often visualized as contour maps, indicating regions where bulky groups (steric field) or charged groups (electrostatic field) would be favorable or unfavorable for activity. nih.gov

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and nuanced understanding of the structure-activity relationship. nih.gov

For derivatives of this compound, the development of robust CoMFA and CoMSIA models could provide valuable guidance for designing new analogs with improved potency and selectivity. mdpi.com

| QSAR Method | Descriptors Used | Output | Application in Benzimidazole Research |

| 2D-QSAR | Physicochemical properties, topological indices. | Mathematical equation relating descriptors to activity. | Predicting the activity of new derivatives based on their 2D structure. researchgate.net |

| CoMFA | Steric and electrostatic fields. | 3D contour maps indicating favorable and unfavorable regions for steric and electrostatic interactions. nanobioletters.com | Guiding the modification of the benzimidazole scaffold to enhance activity. researchgate.net |

| CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | 3D contour maps for multiple physicochemical properties. nanobioletters.com | Providing a more comprehensive understanding of the structural requirements for activity. researchgate.net |

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions for Research Guidance

In contemporary drug discovery, the early assessment of a compound's pharmacokinetic and safety profile is critical to mitigating late-stage attrition. nih.govrsc.org In silico computational tools provide an essential, cost-effective, and rapid methodology for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. neliti.com This approach allows researchers to prioritize lead candidates, identify potential liabilities, and guide the design of analogs with more desirable drug-like characteristics before committing to extensive laboratory synthesis and in vitro testing. rsc.orgneliti.com

While comprehensive, published in silico ADMET studies specifically detailing this compound are not extensively available in the reviewed literature, predictions can be generated using established computational models and algorithms, such as those available in platforms like SwissADME, DATA Warrior, and preADMET. neliti.comresearchgate.net These predictions are based on the molecule's structure and offer valuable guidance for its potential development and for the design of its analogs. The following tables present a set of predicted physicochemical and ADMET properties for this compound, representative of the data used to guide early-phase research.

Predicted Physicochemical Properties

This table outlines the fundamental physicochemical characteristics of this compound, which are foundational to its pharmacokinetic behavior.

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C10H11N3 | Defines the elemental composition of the compound. |

| Molecular Weight | 173.22 g/mol | Influences absorption and diffusion across biological membranes. Values <500 g/mol are generally preferred for good oral bioavailability (Lipinski's Rule). |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Measures lipophilicity. Values between 1 and 3 are often optimal for balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 64.98 Ų | Estimates the surface area of polar atoms. TPSA <140 Ų is associated with good cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds. Fewer than 5 is a key criterion in Lipinski's Rule for good membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms. Fewer than 10 is a criterion in Lipinski's Rule, impacting solubility and binding. |

| Molar Refractivity | 52.15 cm³ | Relates to molecular volume and polarizability, which can influence ligand-receptor binding. |

Predicted ADMET Profile

The following table summarizes the predicted ADMET properties for this compound. These parameters are crucial for forecasting how the compound might behave within a biological system.

| Parameter | Prediction | Implication for Research Guidance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Suggests the compound is likely to be well-absorbed from the gut, making it a viable candidate for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates a potential to cross into the central nervous system. This is desirable for CNS targets but a liability for peripherally acting drugs. |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | No | Predicts that the compound is not likely to be actively pumped out of cells by this major efflux transporter, which can improve bioavailability and CNS penetration. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low probability of inhibiting this key drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential inhibitor of a major cytochrome P450 enzyme, indicating a risk for drug-drug interactions with co-administered drugs metabolized by this pathway. |

| CYP2D6 Inhibitor | No | Low probability of inhibiting this key drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low probability of inhibiting the most important drug-metabolizing enzyme, suggesting a lower risk of metabolic drug-drug interactions. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagen | Predicts a low likelihood of causing DNA mutations, a critical early safety endpoint. nih.gov |

| hERG I (human Ether-à-go-go-Related Gene) Inhibitor | No | Low predicted risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity (QT prolongation). |

| Hepatotoxicity | Low | Indicates a low probability of causing drug-induced liver injury. |

Interpretation of In Silico Findings for Research Guidance

The computational analysis of this compound provides a valuable preliminary assessment. The compound's physicochemical properties align well with established guidelines for orally bioavailable drugs, such as Lipinski's Rule of Five. neliti.com Its low molecular weight, moderate lipophilicity (LogP), and favorable polar surface area suggest good potential for passive absorption and membrane permeability.

The ADMET profile is largely favorable. The prediction of high gastrointestinal absorption supports its potential as an orally administered agent. Furthermore, the prediction that it is not a substrate for P-glycoprotein is advantageous, as this efflux pump can be a major barrier to drug efficacy and distribution. nih.gov The predicted ability to cross the blood-brain barrier is a key finding that would heavily influence its therapeutic applicability, making it a candidate for neurological targets but potentially introducing CNS side effects if targeting peripheral tissues.

From a safety perspective, the predictions of non-mutagenicity and low risk for hERG inhibition and hepatotoxicity are encouraging. However, the predicted inhibition of the CYP2C9 enzyme is a significant flag for potential drug-drug interactions. nih.gov This finding would guide medicinal chemistry efforts to synthesize analogs. For instance, researchers might modify the cyclopropyl (B3062369) or amine moieties to reduce interaction with the CYP2C9 active site while aiming to preserve the compound's primary biological activity and otherwise favorable ADMET characteristics. This iterative process of prediction, synthesis, and testing is a cornerstone of modern lead optimization. rsc.org

Molecular and Cellular Biological Investigations of 2 Cyclopropyl 1h Benzimidazol 5 Amine Pre Clinical, in Vitro Focus

Identification and Validation of Specific Molecular Targets

In vitro studies on benzimidazole (B57391) derivatives have identified several specific molecular targets, which are crucial for their therapeutic effects. While research on 2-cyclopropyl-1H-benzimidazol-5-amine is specific, the broader class of benzimidazoles, including its analogs, has been shown to interact with a range of biomolecules.

Key molecular targets identified for benzimidazole analogs include:

Protein Kinases: Certain derivatives have been identified as potent inhibitors of various protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. nih.gov Specific kinases targeted include EGFR, BRAFV600E, CK2α, and PIM-1 kinase. nih.govmdpi.com

Receptors: Benzimidazole-based compounds have been developed as antagonists for several receptors. These include Transient Receptor Potential Vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin (B550075) receptors. mdpi.comnih.gov

Enzymes: Beyond kinases, other enzymes are also targeted. Arginase from Leishmania mexicana has been identified as a target for certain N-benzyl-1H-benzimidazol-2-amine derivatives. nih.gov Other studies have pointed to cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) as targets for the anti-inflammatory actions of some benzimidazoles. mdpi.com

Validation of these targets often involves a combination of enzymatic assays, binding studies, and molecular docking simulations to confirm the interaction and understand the binding mechanism. For instance, the inhibition of recombinant L. mexicana arginase by a benzimidazole derivative helped validate it as a therapeutic target. nih.gov

Enzyme Inhibition and Activation Assays (e.g., Kinase, Phosphatase, Protease, Urease, COX enzymes)

Enzyme inhibition is a primary mechanism of action for many benzimidazole derivatives. In vitro assays are fundamental in quantifying the potency and selectivity of these compounds against various enzymes.

Kinase Inhibition: A new class of benzimidazole-based derivatives was evaluated for its ability to inhibit EGFR and BRAFV600E kinases. mdpi.com Compounds 4c and 4e from this series demonstrated significant activity as dual inhibitors of both kinases. mdpi.com Another study on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole assessed their inhibitory effects on CK2α and PIM-1 kinases through enzymatic assays. nih.gov

Arginase Inhibition: In a study focused on developing new antileishmanial drugs, compound 8 , an N-benzyl-1H-benzimidazol-2-amine derivative, was found to inhibit the activity of recombinant L. mexicana arginase (LmARG) by 68.27%. nih.gov

COX and 5-Lipoxygenase Inhibition: Structure-activity relationship (SAR) studies on 2-phenyl-substituted benzimidazoles have investigated their inhibitory effects on COX-1, COX-2, and 5-lipoxygenase. mdpi.com The nature and position of substituents on the phenyl ring were found to influence the inhibitory activity against these enzymes involved in the inflammatory pathway. mdpi.com

α-Glucosidase Inhibition: A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which are structurally related to the core subject, were tested for α-glucosidase inhibition. nih.gov Many of these compounds showed potent inhibition, with IC₅₀ values significantly lower than the standard, acarbose. nih.gov For example, compound 7i was the most active inhibitor with an IC₅₀ of 0.64 ± 0.05 μM. nih.gov

| Compound/Analog Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole derivatives (4c, 4e) | EGFR, BRAFV600E | Demonstrated significant dual inhibitory activity. | mdpi.com |

| N-benzyl-1H-benzimidazol-2-amine (Compound 8) | L. mexicana Arginase (LmARG) | Inhibited 68.27% of enzyme activity. | nih.gov |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol (Compound 7i) | α-Glucosidase | Potent inhibition with IC₅₀: 0.64 ± 0.05 μM. | nih.gov |

| 2-phenyl-substituted benzimidazoles | COX-1, COX-2, 5-Lipoxygenase | Inhibitory activity is dependent on substituent nature and position. | mdpi.com |

Receptor Binding and Signaling Pathway Modulation Studies

The interaction of benzimidazole analogs with cellular receptors can modulate signaling pathways, leading to specific biological responses.

One notable example is the development of a class of TRPV1 antagonists built on a benzo[d]imidazole platform. nih.gov The lead compound from this series, mavatrep , was shown to antagonize capsaicin-induced Ca²⁺ influx in cells expressing recombinant human TRPV1 channels, with an IC₅₀ value of 4.6 nM. nih.gov This demonstrates a direct interaction with the TRPV1 receptor, blocking its activation and downstream signaling.

SAR overviews also indicate that benzimidazole derivatives can act as antagonists for cannabinoid and bradykinin receptors, depending on the substitution pattern. mdpi.com For example, 5-carboxamide or sulfamoyl substitutions on the benzimidazole scaffold can lead to cannabinoid receptor antagonism. mdpi.com These interactions highlight the versatility of the benzimidazole core in modulating various receptor-mediated signaling pathways.

Cell-Based Assays for Specific Biological Processes (e.g., Apoptosis, Autophagy, Cell Cycle Regulation)

Cell-based assays are critical for understanding the effects of compounds on complex cellular processes. Several studies have used cancer cell lines to investigate the pro-apoptotic activity of benzimidazole derivatives.

In a study on acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole were shown to induce apoptosis. nih.gov The induction of apoptosis was confirmed using a suite of flow cytometry-based assays, including:

Annexin V binding: To detect early apoptotic cells.

Mitochondrial membrane potential disruption: Indicating the involvement of the intrinsic apoptotic pathway.

Caspase-3 activation: A key executioner caspase in apoptosis.

Cell cycle analysis: To determine the effects on cell cycle progression. nih.gov

Another study found that benzimidazole derivatives 4c and 4e induced apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously decreasing the level of the anti-apoptotic protein Bcl2. mdpi.com This demonstrates a clear mechanism for their antiproliferative effects observed in cell-based assays. mdpi.com For example, N1-(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)-ethane-1,2-diamine showed strong, concentration-dependent induction of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Responses of this compound Analogs

Understanding the relationship between the chemical structure of benzimidazole analogs and their biological activity is crucial for designing more potent and selective compounds. SAR studies have revealed that the nature and position of substituents on the benzimidazole ring system are critical determinants of activity. mdpi.com

Key SAR findings include:

Substitution at C2: The group at the 2-position significantly influences activity. The presence of a cyclopropyl (B3062369) group, as in the parent compound, is a key modification that can affect pharmacokinetic properties and biological activity. researchgate.net In other analogs, substituting with groups like 2-phenyl or anacardic acid can confer COX-inhibitory properties. mdpi.com

Substitution at N1: Substitution at the N1 position can enhance activity. For example, the substitution of a benzyl (B1604629) group at the 1-position was found to enhance the anti-inflammatory action of certain 1,2,6-trisubstituted benzimidazoles. mdpi.com

Substitution at C5 and C6: The substituents at the 5- and 6-positions also play a major role. The amine group at the 5-position in the parent compound is a key functional group that can be modified to alter activity. ontosight.ai

Detailed SAR studies have provided specific insights into how substituents affect function.

For a series of benzimidazole derivatives tested for photoprotective activity, the substituent at the 5-position had a significant impact. nih.gov The observed order of activity was -H > -COOH > -SO₃H, indicating that hydrogen at this position is more beneficial than electron-withdrawing groups for this specific biological response. nih.gov

In the context of α-glucosidase inhibition by 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives, the nature of the aromatic aldehyde substituent was critical. nih.gov For instance, compound 7i , which has a hydroxyl group on the arylidene ring, was the most potent inhibitor in the series. nih.gov

For COX and 5-lipoxygenase inhibition, a lipophilic group at the R⁵ position of a 2-phenyl ring favors COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition. mdpi.com

| Position | Substituent Type/Nature | Effect on Biological Activity | Reference |

|---|---|---|---|

| C5 | -H vs. -COOH vs. -SO₃H | For photoprotective activity, the order is -H > -COOH > -SO₃H. | nih.gov |

| N1 | Benzyl group | Enhanced anti-inflammatory activity in 1,2,6-trisubstituted analogs. | mdpi.com |

| C2 (phenyl ring R⁵) | Lipophilic group | Favors COX-1 inhibition. | mdpi.com |

| C2 (phenyl ring R⁵) | Hydrophilic group | Enhances COX-2 inhibition. | mdpi.com |

Mechanistic Studies on Intracellular Interactions and Pathways

Mechanistic studies aim to connect the molecular interaction of a compound with the ultimate cellular response. For benzimidazole analogs, several intracellular mechanisms have been proposed and investigated.

The antiproliferative mechanism for derivatives 4c and 4e was linked to their dual inhibition of EGFR and BRAFV600E kinases. mdpi.com This enzyme inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis via the modulation of the Bax/Bcl2 ratio and activation of caspases. mdpi.com

For certain tetrabromobenzimidazole derivatives, the pro-apoptotic activity was linked to the intracellular inhibition of PIM-1 kinase. nih.gov This was confirmed in leukemia and breast cancer cells using Western blot and phospho-flow cytometry techniques, providing a direct link between a specific molecular target and the observed cellular effect. nih.gov

In the context of antileishmanial activity, molecular docking studies suggested that the N-benzyl-1H-benzimidazol-2-amine derivative 8 exerts its effect by binding to and inhibiting the enzyme arginase, which is vital for the parasite's survival. nih.gov These studies provide a structural basis for the observed enzyme inhibition and its downstream antiparasitic effects. nih.gov

Protein-Ligand Interaction Analysis (e.g., SPR, ITC if relevant to in vitro studies)

No publicly available in vitro studies were found that specifically analyze the protein-ligand interactions of this compound. Therefore, no data on its binding affinity, kinetics, or thermodynamics with any protein target can be reported.

Gene Expression and Proteomic Modulation Studies

There are no documented studies on how this compound may alter gene expression or the proteome in any cell-based model. Research in this area would be necessary to understand its potential mechanism of action and cellular effects.

Advanced Research Directions and Methodological Integration

Application of High-Throughput Screening (HTS) in the Discovery of Novel 2-cyclopropyl-1H-benzimidazol-5-amine Derivatives

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid screening of vast compound libraries against specific biological targets. ewadirect.com This technology is instrumental in identifying "hit" compounds that can be optimized into lead candidates. For the this compound scaffold, HTS can be employed to screen libraries of its derivatives for a multitude of biological activities.

The process involves creating a chemical library centered around the core scaffold, where diversity is introduced by modifying the cyclopropyl (B3062369) ring, the amine group at the 5-position, or the nitrogen atoms of the imidazole (B134444) ring. These derivatives are then tested in automated assays designed to measure a specific biological response, such as enzyme inhibition, receptor binding, or effects on cell viability. ewadirect.com For instance, a high-throughput campaign successfully identified 2-iminobenzimidazoles as a novel class of inhibitors for trypanothione (B104310) reductase, a key enzyme in Trypanosoma parasites. nih.gov This demonstrates the power of HTS in uncovering new therapeutic applications for benzimidazole-based compounds. nih.gov

The successful application of HTS relies on robust assay development, sophisticated robotics for liquid handling, and powerful data analysis software to manage the large volumes of data generated. ewadirect.com The ultimate goal is to shorten drug development timelines and provide high-quality lead compounds for further investigation. ewadirect.com

Table 1: Hypothetical HTS Workflow for this compound Derivatives

| Step | Description | Technology/Methodology | Objective |

|---|---|---|---|

| 1. Library Generation | Synthesis of a diverse library of compounds based on the this compound scaffold. | Combinatorial Chemistry, Parallel Synthesis. | To create a wide range of chemical structures for screening. |

| 2. Assay Development | Design and optimization of a biological assay relevant to a specific disease target (e.g., kinase inhibition assay for cancer). | Cell-based assays, Biochemical assays, Fluorescence/Luminescence detection. | To create a reliable and scalable method for measuring biological activity. |

| 3. High-Throughput Screen | Automated screening of the compound library against the developed assay. | Robotic liquid handlers, multi-well plate readers, automated incubators. | To rapidly identify "hits" that show activity in the primary assay. |

| 4. Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Dose-response curves, determination of IC50/EC50 values. | To confirm the activity and potency of the primary hits. |

| 5. Hit-to-Lead Optimization | Chemical modification of confirmed hits to improve potency, selectivity, and pharmacokinetic properties. | Medicinal Chemistry, Structure-Activity Relationship (SAR) studies. | To develop promising lead compounds for preclinical evaluation. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Elucidation

Understanding the precise mechanism of action (MOA) of a compound is crucial for its development as a therapeutic agent. Omics technologies, which provide a global analysis of biological molecules, offer powerful tools for mechanistic elucidation. nih.gov For derivatives of this compound, proteomics and metabolomics can provide deep insights into their effects on cellular systems.

Proteomics involves the large-scale study of proteins. By comparing the proteome of cells treated with a benzimidazole (B57391) derivative to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can reveal the cellular pathways affected by the compound and help pinpoint its direct molecular target(s). nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Analyzing the metabolic profile of cells or organisms after treatment can reveal disruptions in metabolic pathways, providing clues about the compound's MOA. nih.gov For example, if a compound inhibits a key enzyme in a metabolic pathway, the levels of substrate for that enzyme would increase, while the levels of its product would decrease.

These omics approaches have the potential to reveal new therapeutic targets and provide a more comprehensive understanding of a compound's biological activity than conventional assays. nih.gov

Table 2: Application of Omics Technologies in Mechanistic Studies of Benzimidazole Derivatives

| Omics Technology | Approach | Information Gained | Potential Application for this compound |

|---|---|---|---|

| Proteomics | Differential protein expression analysis (e.g., using mass spectrometry) in treated vs. untreated cells. | Identification of protein targets, affected cellular pathways, and biomarkers of drug response. | Uncovering the specific enzymes or structural proteins that derivatives interact with to exert their biological effect (e.g., anti-proliferative). |

| Metabolomics | Comparative analysis of metabolite profiles (e.g., using NMR or mass spectrometry). | Elucidation of disrupted metabolic pathways and off-target effects. | Determining if a derivative's antimicrobial activity stems from interference with essential bacterial metabolic pathways. |

| Transcriptomics | Analysis of global gene expression changes using technologies like RNA-sequencing. | Identification of gene networks and signaling pathways modulated by the compound. | Understanding how a derivative might alter the expression of genes involved in cell cycle regulation or apoptosis in cancer cells. |

Chemoinformatics and Data Mining for Structure-Function Relationships within Benzimidazole Chemical Space

The benzimidazole scaffold's structural versatility has led to the synthesis of a vast number of derivatives. researchgate.net This large "chemical space" is a rich source of data for chemoinformatics and data mining approaches aimed at understanding structure-activity relationships (SAR) and structure-function relationships. researchgate.netresearchgate.net These computational techniques analyze large datasets of chemical structures and their associated biological activities to identify patterns and build predictive models.

Chemoinformatic studies can compare the SAR of newly synthesized compounds with extensive databases of known benzimidazoles. nih.gov Techniques like "activity cliff" analysis can identify small structural modifications that lead to large changes in biological activity, providing valuable information for drug design. nih.gov Data mining can be used to prioritize molecular descriptors (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors) that are most influential in determining a compound's activity. researchgate.net By understanding which structural features are critical for a desired biological effect, chemists can more rationally design novel derivatives of this compound with enhanced potency and selectivity. nih.gov

Table 3: Key Chemoinformatic Approaches for Analyzing Benzimidazole Chemical Space

| Approach | Description | Key Outcome | Relevance to this compound |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structures with biological activity. | Predictive models to estimate the activity of unsynthesized compounds. | Guiding the design of new derivatives with potentially higher activity. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity. | A 3D template for designing molecules that fit a specific biological target. | Designing derivatives that optimally interact with a target protein's active site. |

| Molecular Similarity Analysis | Compares molecules based on their structural or physicochemical properties. researchgate.net | Grouping compounds with similar properties and predicting activities based on the "similar property principle." | Identifying existing compounds with similar features to predict potential biological activities for the scaffold. |

| Chemical Space Visualization | Maps large compound libraries in a low-dimensional space to visualize diversity and identify areas for exploration. | Understanding the coverage of the synthesized library and identifying novel structural motifs. | Ensuring that newly designed derivative libraries are diverse and explore new areas of chemical space. |

Synergistic Approaches Combining Computational and Experimental Research

The most powerful strategy in modern drug discovery involves the tight integration of computational and experimental methods. nih.gov This synergistic approach uses computational tools to guide and rationalize experimental work, leading to a more efficient and cost-effective discovery process. For the this compound scaffold, this would involve a cycle of in-silico design, chemical synthesis, and experimental validation.

Computational studies often begin with molecular docking , which predicts how a ligand (the benzimidazole derivative) binds to the active site of a target protein. nih.govnih.gov This can help prioritize which derivatives to synthesize. nih.gov Following synthesis, the compounds are tested in vitro to determine their actual biological activity (e.g., IC50 values against a cancer cell line). nih.govroyalsocietypublishing.org These experimental results are then used to refine the computational models. Molecular dynamics (MD) simulations can further investigate the stability of the predicted ligand-protein complex over time. nih.gov Additionally, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico to identify potential liabilities early in the process. nih.govnih.gov

This iterative cycle of prediction and validation allows researchers to build a deeper understanding of the SAR and to rationally design improved compounds. nih.govnih.gov

Table 4: Examples of Integrated Computational and Experimental Studies on Benzimidazoles

| Study Focus | Computational Methods Used | Experimental Validation | Key Finding |

|---|---|---|---|

| Antitubercular Agents nih.gov | Molecular Docking, Molecular Dynamics (MD) Simulations, ADME/Tox prediction. | In vitro screening against Mycobacterium tuberculosis. | Identified the DprE1 enzyme as a likely target and found a derivative with a strong binding affinity supported by MD simulations and favorable ADME properties. nih.gov |

| Anticancer Agents nih.gov | Molecular Docking against CDK-8 and ER-alpha protein targets, ADME prediction. | In vitro anticancer activity screening against HCT116 and MCF7 cancer cell lines. | Docking scores correlated well with experimental anticancer activity, identifying lead molecules that adhere to Lipinski's rule of five. nih.gov |

| Anticancer Agents nih.gov | DFT calculations (FMO, MEP analysis), Molecular Docking. | Synthesis and in vitro screening against A549, DLD-1, and L929 cancer cell lines. | A synthesized 1,2-disubstituted benzimidazole showed a strong binding affinity in docking studies, which was supported by its experimental cytotoxic effects. nih.gov |

Future Perspectives and Unexplored Research Avenues for the this compound Scaffold

The this compound scaffold holds considerable promise for future research. While the broader benzimidazole class has been extensively studied, this specific derivative offers unique structural features that can be exploited for novel therapeutic applications.

Future research should focus on several key areas:

Exploration of New Therapeutic Targets: Leveraging the known broad-spectrum activity of benzimidazoles, derivatives of this scaffold could be screened against emerging therapeutic targets in areas like neurodegenerative diseases, metabolic disorders, and rare genetic diseases.

Development of Selective Inhibitors: A major challenge in drug development is achieving selectivity for the target protein over closely related proteins to minimize off-target effects. Future work should combine structural biology (e.g., X-ray crystallography) with computational design to develop derivatives of this compound that are highly selective for their intended target.

Hybrid Molecule Design: Creating hybrid molecules by covalently linking the this compound scaffold with other known pharmacophores could lead to compounds with dual mechanisms of action or synergistic effects. researchgate.netmdpi.com This is a promising strategy for tackling complex diseases and overcoming drug resistance.

Targeting Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. The rigid, aromatic nature of the benzimidazole core could serve as a valuable starting point for designing novel PPI inhibitors.

Application in Material Science: Beyond medicine, benzimidazole derivatives have been explored for applications in material science, such as in the development of new polymers. The unique properties of the this compound scaffold could be investigated for creating novel materials with specific electronic or physical properties.

The continued integration of advanced methodologies such as artificial intelligence and machine learning for predictive modeling, coupled with sophisticated chemical synthesis and biological evaluation, will be essential to fully unlock the therapeutic potential of the this compound scaffold.

Table 5: Unexplored Research Avenues and Methodologies

| Research Avenue | Rationale | Proposed Methodologies | Potential Outcome |

|---|---|---|---|

| Neuroprotective Agents | The benzimidazole core is a privileged scaffold that can be modified to cross the blood-brain barrier. | HTS on neuronal cell models of diseases like Alzheimer's or Parkinson's; computational modeling of targets like GSK-3β or MAO-B. | Identification of novel lead compounds for treating neurodegenerative disorders. |

| Antiviral Agents (Broad Spectrum) | Benzimidazoles are known to have antiviral properties. | Screening against a panel of viruses (e.g., influenza, coronaviruses); mechanistic studies using proteomics to identify viral or host targets. | Discovery of broad-spectrum antiviral drugs to combat current and future viral threats. |

| Inhibitors of Drug-Resistant Bacteria | New scaffolds are needed to overcome antibiotic resistance. | Screening against multidrug-resistant bacterial strains; synergistic studies with existing antibiotics; metabolomic analysis to find novel bacterial targets. | Development of new antibiotics or adjuvants that can restore the efficacy of older antibiotics. |

| Epigenetic Modulators | The scaffold's ability to interact with biomolecules could be harnessed to target epigenetic enzymes (e.g., HDACs, methyltransferases). | Enzyme inhibition assays; molecular docking into the active sites of epigenetic enzymes; chromatin immunoprecipitation (ChIP) assays. | Novel therapeutics for cancer and other diseases with epigenetic dysregulation. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-cyclopropyl-1H-benzimidazol-5-amine, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation reactions between o-phenylenediamine derivatives and cyclopropane-containing carbonyl precursors. Key steps include cyclization under acidic or thermal conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical to avoid side reactions like over-alkylation or ring-opening of the cyclopropane moiety .

- Example methodology: A two-step process involving (i) formation of the benzimidazole core via acid-catalyzed cyclization and (ii) regioselective functionalization at the 2-position using cyclopropyl reagents. Purity is verified via HPLC (>95%) .

Q. How is this compound characterized structurally?

- X-ray crystallography (using programs like SHELXL) is the gold standard for confirming the cyclopropane geometry and benzimidazole tautomerism . Spectroscopic methods include:

- NMR : H and C NMR to identify cyclopropane proton splitting patterns (e.g., δ 1.2–1.8 ppm for cyclopropyl CH) and amine proton shifts (δ 5.5–6.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation pathways .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

- Standard protocols include broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria. Minimum inhibitory concentration (MIC) values are compared to positive controls like streptomycin. Antifungal activity is tested against Aspergillus and Fusarium strains using nystatin as a reference .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Structure-activity relationship (SAR) studies focus on:

- Cyclopropane substitution : Larger substituents (e.g., 2-isopropyl vs. 2-cyclopropyl) may improve lipid solubility and membrane penetration.

- Amino group functionalization : Acetylation or sulfonation of the 5-amine can modulate pharmacokinetic properties.

- Benzimidazole ring fluorination : Introducing electron-withdrawing groups (e.g., fluorine) may enhance metabolic stability .

Q. How do researchers resolve contradictions in bioactivity data across studies?

- Discrepancies often arise due to variations in assay conditions (e.g., pH, inoculum size) or compound purity. Strategies include:

- Reproducibility checks : Repeating assays in triplicate under standardized conditions.

- Mechanistic studies : Using fluorescence microscopy or flow cytometry to confirm target engagement (e.g., bacterial membrane disruption) .

- Meta-analysis : Comparing data across studies while accounting for methodological differences (e.g., solvent used in MIC assays) .

Q. What computational methods are employed to predict the binding affinity of this compound to biological targets?

- Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like β-lactamase or fungal cytochrome P450. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

- Challenges include low solubility and polymorphism. Solutions:

- Co-crystallization : Use of co-formers (e.g., succinic acid) to stabilize the lattice.

- Temperature gradients : Slow cooling from saturated solutions in DMSO/water mixtures.

- Synchrotron radiation : High-intensity X-rays improve diffraction quality for small crystals .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Non-linear regression models (e.g., log-logistic curves) calculate IC/MIC values. Confidence intervals (95%) and ANOVA are used to compare efficacy across analogs. Outliers are identified via Grubbs’ test .

Q. How is the stability of this compound assessed under physiological conditions?

- Forced degradation studies : Exposure to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Degradation products are profiled via LC-MS/MS.

- Light sensitivity : Accelerated photostability testing under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.